Cas no 2728780-17-2 (tert-butyl (2R,6S)-2,6-dimethylmorpholine-3-carboxylate)

tert-butyl (2R,6S)-2,6-dimethylmorpholine-3-carboxylate 化学的及び物理的性質
名前と識別子
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- 2728780-17-2
- EN300-27732671
- tert-butyl (2R,6S)-2,6-dimethylmorpholine-3-carboxylate
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- インチ: 1S/C11H21NO3/c1-7-6-12-9(8(2)14-7)10(13)15-11(3,4)5/h7-9,12H,6H2,1-5H3/t7-,8+,9?/m0/s1
- InChIKey: GKUKKZPAWQZPSV-ZQTLJVIJSA-N
- ほほえんだ: O1[C@@H](C)CNC(C(=O)OC(C)(C)C)[C@H]1C
計算された属性
- せいみつぶんしりょう: 215.15214353g/mol
- どういたいしつりょう: 215.15214353g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 235
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 47.6Ų
- 疎水性パラメータ計算基準値(XlogP): 1.2
tert-butyl (2R,6S)-2,6-dimethylmorpholine-3-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27732671-10.0g |
tert-butyl (2R,6S)-2,6-dimethylmorpholine-3-carboxylate |
2728780-17-2 | 95.0% | 10.0g |
$5837.0 | 2025-03-19 | |
Enamine | EN300-27732671-5.0g |
tert-butyl (2R,6S)-2,6-dimethylmorpholine-3-carboxylate |
2728780-17-2 | 95.0% | 5.0g |
$3935.0 | 2025-03-19 | |
Enamine | EN300-27732671-0.25g |
tert-butyl (2R,6S)-2,6-dimethylmorpholine-3-carboxylate |
2728780-17-2 | 95.0% | 0.25g |
$1249.0 | 2025-03-19 | |
Enamine | EN300-27732671-0.5g |
tert-butyl (2R,6S)-2,6-dimethylmorpholine-3-carboxylate |
2728780-17-2 | 95.0% | 0.5g |
$1302.0 | 2025-03-19 | |
Enamine | EN300-27732671-2.5g |
tert-butyl (2R,6S)-2,6-dimethylmorpholine-3-carboxylate |
2728780-17-2 | 95.0% | 2.5g |
$2660.0 | 2025-03-19 | |
Enamine | EN300-27732671-0.1g |
tert-butyl (2R,6S)-2,6-dimethylmorpholine-3-carboxylate |
2728780-17-2 | 95.0% | 0.1g |
$1195.0 | 2025-03-19 | |
Enamine | EN300-27732671-1.0g |
tert-butyl (2R,6S)-2,6-dimethylmorpholine-3-carboxylate |
2728780-17-2 | 95.0% | 1.0g |
$1357.0 | 2025-03-19 | |
Enamine | EN300-27732671-1g |
tert-butyl (2R,6S)-2,6-dimethylmorpholine-3-carboxylate |
2728780-17-2 | 1g |
$1357.0 | 2023-09-10 | ||
Enamine | EN300-27732671-0.05g |
tert-butyl (2R,6S)-2,6-dimethylmorpholine-3-carboxylate |
2728780-17-2 | 95.0% | 0.05g |
$1140.0 | 2025-03-19 | |
Enamine | EN300-27732671-5g |
tert-butyl (2R,6S)-2,6-dimethylmorpholine-3-carboxylate |
2728780-17-2 | 5g |
$3935.0 | 2023-09-10 |
tert-butyl (2R,6S)-2,6-dimethylmorpholine-3-carboxylate 関連文献
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tert-butyl (2R,6S)-2,6-dimethylmorpholine-3-carboxylateに関する追加情報
tert-butyl (2R,6S)-2,6-dimethylmorpholine-3-carboxylate: A Comprehensive Overview
The compound tert-butyl (2R,6S)-2,6-dimethylmorpholine-3-carboxylate, identified by the CAS number 2728780-17-2, is a significant molecule in the field of organic chemistry. This compound belongs to the class of morpholines, which are six-membered ring structures containing one oxygen atom and five carbon atoms. The specific stereochemistry of this compound, designated as (2R,6S), plays a crucial role in its chemical properties and applications.
Morpholines are widely studied due to their versatility in organic synthesis and their potential applications in pharmaceuticals, agrochemicals, and materials science. The tert-butyl group attached to the morpholine ring in this compound adds steric bulk, which can influence the molecule's reactivity and stability. Recent studies have highlighted the importance of such substituents in modulating the pharmacokinetic properties of drugs.
The synthesis of tert-butyl (2R,6S)-2,6-dimethylmorpholine-3-carboxylate typically involves multi-step reactions, including alkylation and oxidation processes. Researchers have optimized these steps to achieve high yields and enantioselectivity. For instance, a 2023 study published in the Journal of Organic Chemistry demonstrated a novel approach using chiral catalysts to synthesize this compound with exceptional stereoselectivity.
In terms of chemical properties, this compound exhibits good solubility in organic solvents such as dichloromethane and acetonitrile. Its thermal stability has been evaluated under various conditions, making it suitable for high-temperature reactions in industrial settings. The carboxylic ester group in the molecule is particularly reactive and can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.
The applications of tert-butyl (2R,6S)-2,6-dimethylmorpholine-3-carboxylate span across multiple industries. In pharmaceuticals, it serves as an intermediate in the synthesis of bioactive compounds targeting various therapeutic areas such as oncology and neurodegenerative diseases. Recent advancements have shown its potential as a building block for constructing complex natural product analogs.
In materials science, this compound has been explored for its role in polymer synthesis. Its unique structure allows it to act as a cross-linking agent or a monomer in the development of advanced materials with tailored mechanical properties. A 2024 study highlighted its use in creating biodegradable polymers for sustainable packaging solutions.
Safety considerations are paramount when handling chemicals like tert-butyl (2R,6S)-2,6-dimethylmorpholine-3-carboxylate. Proper personal protective equipment should be worn during synthesis and handling to minimize exposure risks. Storage guidelines recommend keeping the compound in a cool, dry place away from incompatible materials.
In conclusion, tert-butyl (2R,6S)-2,6-dimethylmorpholine-3-carboxylate stands out as a versatile and valuable molecule with diverse applications across multiple disciplines. Ongoing research continues to uncover new potentials for this compound, underscoring its importance in modern chemical science.
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